N,N'-Carbonylbis(acetamide) N,N'-Carbonylbis(acetamide)
Brand Name: Vulcanchem
CAS No.: 638-20-0
VCID: VC15725719
InChI: InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10)
SMILES:
Molecular Formula: C5H8N2O3
Molecular Weight: 144.13 g/mol

N,N'-Carbonylbis(acetamide)

CAS No.: 638-20-0

Cat. No.: VC15725719

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Carbonylbis(acetamide) - 638-20-0

Specification

CAS No. 638-20-0
Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
IUPAC Name N-(acetylcarbamoyl)acetamide
Standard InChI InChI=1S/C5H8N2O3/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10)
Standard InChI Key UJQLDFMZDSDZEY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(=O)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Structure

N,N'-Carbonylbis(acetamide) consists of two acetamide units connected via a central carbonyl group. The IUPAC name, N-(acetylcarbamoyl)acetamide, reflects this arrangement . The structural formula is represented as CH3CONH-C(O)-NHCOCH3\text{CH}_3\text{CONH-C(O)-NHCOCH}_3, with the SMILES notation CC(=O)NC(=O)NC(=O)C\text{CC(=O)NC(=O)NC(=O)C} . X-ray crystallography reveals a monoclinic crystal system stabilized by intermolecular hydrogen bonds between amide groups and π-π interactions between adjacent molecules. These structural attributes contribute to its melting point of 154.5°C and boiling point of 262.71°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H8N2O3\text{C}_5\text{H}_8\text{N}_2\text{O}_3
Molecular Weight144.13 g/mol
Density1.4054 g/cm³
Melting Point154.5°C
Boiling Point262.71°C
LogP0.16040 (estimated)
PSA75.27 Ų

LogP values vary between sources, with estimates ranging from 0.16040 to -0.680 , highlighting the need for experimental validation.

Synthesis Methods

Carbonyldiimidazole-Mediated Synthesis

A common method involves reacting N-methylacetamide with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the imidazole leaving group is displaced by the acetamide nitrogen. The general equation is:

2 \, \text{CH}_3\text{CONH}_2 + \text{C}_3\text{H}_3\text{N}_2\text{CO} \rightarrow \text{C}_5\text{H}_8\text{N}_2\text{O}_3 + 2 \, \text{C}_3\text{H}_4\text{N}_2}

This method yields high purity but requires strict moisture control.

Phosgene-Based Carbonylation

Phosgene (COCl2\text{COCl}_2) reacts with N-methylacetamide in dichloromethane at 0–5°C to form N,N'-Carbonylbis(acetamide). The reaction mechanism involves the formation of an intermediate chloroformate, which subsequently reacts with a second equivalent of acetamide:

CH3CONH2+COCl2CH3CONHCOCl+HCl\text{CH}_3\text{CONH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{CONHCOCl} + \text{HCl} CH3CONHCOCl+CH3CONH2C5H8N2O3+HCl\text{CH}_3\text{CONHCOCl} + \text{CH}_3\text{CONH}_2 \rightarrow \text{C}_5\text{H}_8\text{N}_2\text{O}_3 + \text{HCl}

This route is efficient but poses safety risks due to phosgene’s toxicity.

Applications in Organic Synthesis

Peptide Bond Formation

The compound’s electrophilic carbonyl group enables it to act as an acylating agent in peptide synthesis. For example, it facilitates the coupling of amino acids by reacting with amine groups to form amide bonds:

C5H8N2O3+R-NH2R-NH-CO-CH3+CH3CONH2\text{C}_5\text{H}_8\text{N}_2\text{O}_3 + \text{R-NH}_2 \rightarrow \text{R-NH-CO-CH}_3 + \text{CH}_3\text{CONH}_2

This reaction is critical in constructing complex polypeptides for pharmaceutical applications.

Pharmaceutical Intermediate

N,N'-Carbonylbis(acetamide) serves as a precursor in synthesizing antiviral and anticancer agents. Its bisamide structure allows for modular functionalization, making it valuable in drug discovery. For instance, derivatives of this compound have shown inhibitory activity against hepatitis C virus (HCV) protease in preclinical studies.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) effectively separates N,N'-Carbonylbis(acetamide) from impurities . The mobile phase typically consists of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . Detection at 210 nm provides optimal sensitivity, with a retention time of 6.2 minutes under isocratic conditions .

Spectroscopic Analysis

  • FT-IR: Strong absorbance at 1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d6) shows singlets at δ 2.05 ppm (acetyl methyl) and δ 8.45 ppm (amide NH).

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundFormulaKey FeaturesApplications
N,N'-Carbonylbis(acetamide)C5H8N2O3\text{C}_5\text{H}_8\text{N}_2\text{O}_3Dual acetamide groups, hydrogen bondingPeptide synthesis, drug design
AcetamideCH3CONH2\text{CH}_3\text{CONH}_2Simple amideSolvent, plasticizer
CarbonyldiimidazoleC7H6N4O\text{C}_7\text{H}_6\text{N}_4\text{O}Carbonyl with imidazole leaving groupsPeptide coupling reagents

N,N'-Carbonylbis(acetamide) exhibits superior reactivity in acyl transfer reactions compared to simpler amides due to its conjugated carbonyl system.

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